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Compound of Interest

Compound Name: 1,2-Bis(chlorodimethylsilyl)ethane

Cat. No.: B1585126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,2-
Bis(chlorodimethylsilyl)ethane, a key building block in organosilicon chemistry. The following

sections detail the characteristic spectroscopic data obtained from Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), along

with comprehensive experimental protocols for acquiring these spectra. This guide is intended

to serve as a valuable resource for researchers and professionals in drug development and

materials science who utilize this versatile compound.

Spectroscopic Data Summary
The quantitative data obtained from the spectroscopic analysis of 1,2-
Bis(chlorodimethylsilyl)ethane are summarized in the tables below, providing a

comprehensive overview of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~0.4 s 12H Si-(CH₃)₂

~0.9 s 4H Si-CH₂-CH₂-Si

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Assignment

~2.0 Si-CH₃

~9.0 Si-CH₂-

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm⁻¹) Assignment Intensity

2950 - 2850
C-H stretch (in methyl and

methylene)
Strong

1410 - 1400 CH₂ scissoring Medium

1260 - 1250 Si-CH₃ symmetric deformation Strong

840 - 790 Si-C stretch and CH₃ rock Strong

600 - 450 Si-Cl stretch Strong

Raman Spectroscopy

Data for the Raman spectroscopy of 1,2-Bis(chlorodimethylsilyl)ethane is not readily

available in the reviewed literature.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)

m/z Relative Intensity (%) Proposed Fragment Ion

214 ~5 [M]⁺ (molecular ion)

199 ~15 [M - CH₃]⁺

121 ~100 [M - Si(CH₃)₂Cl]⁺

93 ~80 [Si(CH₃)₂Cl]⁺

77 ~30 [Si(CH₃)Cl]⁺

63 ~40 [Si(CH₃)₂H]⁺

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 1,2-Bis(chlorodimethylsilyl)ethane
are provided below. Given the moisture-sensitive nature of this compound, all procedures

should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents

and glassware.

NMR Spectroscopy
Sample Preparation (for air- and moisture-sensitive compounds)

Dry a clean NMR tube in an oven at >100 °C for several hours and cool it under a stream of

dry nitrogen or in a desiccator.

In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-

20 mg of 1,2-Bis(chlorodimethylsilyl)ethane directly into the NMR tube.

Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) to the NMR tube

using a syringe.

Cap the NMR tube securely. If not using a J. Young tube or similar valved tube, seal the cap

with Parafilm®.
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Gently agitate the tube to ensure complete dissolution of the sample.

¹H and ¹³C NMR Acquisition

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃).

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-4 seconds.

Relaxation delay: 1-5 seconds.

Number of scans: 8-16.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 128-1024 (or more, depending on concentration).

Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) Method

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

dry solvent (e.g., isopropanol) and allowing it to evaporate completely.

Record a background spectrum of the clean, empty ATR crystal.
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In a glovebox or under a flow of inert gas, place a small amount of the solid 1,2-
Bis(chlorodimethylsilyl)ethane or a drop of a concentrated solution in a dry, IR-transparent

solvent onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum.

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation

Prepare a dilute solution of 1,2-Bis(chlorodimethylsilyl)ethane in a dry, volatile solvent

(e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters

Gas Chromatograph: Equipped with a capillary column suitable for volatile organosilicon

compounds (e.g., DB-5 or equivalent).

Injector:

Temperature: 250 °C.

Mode: Split or splitless, depending on the sample concentration.

Injection volume: 1 µL.

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.
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Final hold: 5 minutes at 250 °C.

Mass Spectrometer:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 40-400.

Scan speed: 2 scans/second.

Ion source temperature: 230 °C.

Transfer line temperature: 280 °C.

Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical

relationship between the different spectroscopic techniques for the structural elucidation of 1,2-
Bis(chlorodimethylsilyl)ethane.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

1,2-Bis(chlorodimethylsilyl)ethane

Dissolution in
Deuterated Solvent Direct Application (ATR) Dilution in

Volatile Solvent

NMR Spectroscopy
(¹H, ¹³C) FTIR Spectroscopy GC-MS Analysis

Chemical Shifts,
Coupling Constants,

Integration

Vibrational Frequencies
(Functional Groups)

Molecular Ion Peak,
Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Workflow for the spectroscopic analysis of 1,2-Bis(chlorodimethylsilyl)ethane.
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Spectroscopic Techniques Derived Information

¹H & ¹³C NMR Proton and Carbon Environments
(Si-CH₃, Si-CH₂-)

FTIR Functional Groups
(C-H, Si-CH₃, Si-Cl)

Mass Spec
Molecular Weight (214 g/mol)

Fragmentation Pattern

Confirmed Structure:
Cl(CH₃)₂Si-CH₂CH₂-Si(CH₃)₂Cl

Click to download full resolution via product page

Logical relationship of spectroscopic data for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-
Bis(chlorodimethylsilyl)ethane: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1585126#spectroscopic-analysis-of-1-2-
bis-chlorodimethylsilyl-ethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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